3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a morpholine moiety attached to a tetrahydroisoxazolo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the reaction of morpholine with a suitable precursor that contains the tetrahydroisoxazolo[4,5-c]pyridine framework. One common method involves the use of a Mannich reaction, where morpholine, formaldehyde, and the tetrahydroisoxazolo[4,5-c]pyridine precursor are reacted under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The morpholine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine moiety typically yields N-oxides, while reduction can yield the corresponding amine.
Scientific Research Applications
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroisoxazolo[4,5-c]pyridine core can also interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 3-(Pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Uniqueness
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-12-7-9-10(13-16-11(1)9)8-14-3-5-15-6-4-14/h12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFVJZPCPYUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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